S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea
CAS No.: 163490-40-2
Cat. No.: VC20918201
Molecular Formula: C10H11F3N2S
Molecular Weight: 248.27 g/mol
* For research use only. Not for human or veterinary use.
![S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea - 163490-40-2](/images/no_structure.jpg)
Specification
CAS No. | 163490-40-2 |
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Molecular Formula | C10H11F3N2S |
Molecular Weight | 248.27 g/mol |
IUPAC Name | ethyl N'-[4-(trifluoromethyl)phenyl]carbamimidothioate |
Standard InChI | InChI=1S/C10H11F3N2S/c1-2-16-9(14)15-8-5-3-7(4-6-8)10(11,12)13/h3-6H,2H2,1H3,(H2,14,15) |
Standard InChI Key | LCMOXIFARISMOH-UHFFFAOYSA-N |
SMILES | CCSC(=NC1=CC=C(C=C1)C(F)(F)F)N |
Canonical SMILES | CCSC(=NC1=CC=C(C=C1)C(F)(F)F)N |
Introduction
Chemical Structure and Properties
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea belongs to the class of trifluoromethylbenzenes, characterized by a trifluoromethyl group attached to a benzene ring and an isothiourea moiety. This compound features an isothiourea functional group that is critical for its biological activity .
Chemical Identifiers and Basic Properties
The compound is characterized by several chemical identifiers and properties as detailed in the following table:
Structural Features
The structure of S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea comprises:
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A central isothiourea moiety (S-C=N-) with an ethyl group attached to the sulfur atom
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A 4-(trifluoromethyl)phenyl group attached to the nitrogen of the isothiourea
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An amino group (-NH₂) attached to the carbon of the isothiourea
These structural features, particularly the trifluoromethyl substituent on the phenyl ring, contribute significantly to the compound's biological activity and selectivity profile .
Biological Activity
Nitric Oxide Synthase Inhibition
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea was developed as part of a series of substituted N-phenylisothiourea analogs designed to inhibit nitric oxide synthase (NOS). Nitric oxide (NO) is a critical signaling molecule involved in numerous physiological processes, including neurotransmission, vascular regulation, and immune response .
The compound exhibits potent inhibitory activity against all three isoforms of NOS:
Isoform Selectivity
The compound demonstrates impressive selectivity for the neuronal isoform of NOS compared to the other isoforms. Studies have shown that S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea exhibits:
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115-fold selectivity for nNOS over iNOS
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29-fold selectivity for nNOS over eNOS
This selectivity profile is particularly valuable in research settings, as it allows for relatively specific inhibition of the neuronal isoform without significantly affecting the other isoforms at appropriate concentrations.
Binding Affinity
The binding affinity of S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea for nNOS is characterized by a Ki value of approximately 0.32 μM, indicating strong binding to this enzyme isoform.
Mechanism of Action
Competitive Inhibition
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea acts as a competitive inhibitor with respect to L-arginine, the natural substrate of NOS . This means that the compound competes with L-arginine for binding at the active site of the enzyme.
Heme Interaction
Upon binding to nNOS, S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea produces a heme-substrate interaction that can be detected through difference spectrophotometry. This suggests that the compound interacts with or influences the heme prosthetic group of the enzyme, which is essential for its catalytic activity .
Structural Studies
The interaction between S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea and nNOS has been studied at the molecular level through X-ray crystallography. The structure of rat brain nNOS heme domain complexed with this compound has been determined (PDB ID: 1K2U) .
Key crystallographic data includes:
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Resolution: 2.2 Å
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Space group: P 21 21 21
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Unit cell dimensions: a = 51.72 Å, b = 110.66 Å, c = 164.91 Å
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Angles: α = 90°, β = 90°, γ = 90°
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Matthews coefficient: 2.43
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Solvent content: 49.35%
This structural information provides valuable insights into the binding mode of the compound and the molecular basis for its selectivity.
Cellular Effects
Inhibition of NO Production in Cells
Predicted Pharmacological Properties
Based on computational predictions, S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea exhibits the following pharmacological properties:
Applications in Research
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea has several important applications in scientific research:
Neuroscience Research
The compound's selectivity for nNOS makes it a valuable tool for investigating the role of neuronal NO signaling in various physiological and pathological processes, including:
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Neurotransmission mechanisms
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Neuroplasticity
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Neurodegenerative disorders
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Neuronal development
Tool for Understanding NOS Isoform Functions
By selectively inhibiting nNOS while minimally affecting other isoforms, this compound helps researchers distinguish between the roles of different NOS isoforms in complex biological systems.
Template for Drug Development
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea serves as a valuable template for the development of novel therapeutic agents targeting neurological disorders associated with dysregulated NO signaling.
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